molecular formula C14H14N8O2S B2941955 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1448072-88-5

2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Numéro de catalogue: B2941955
Numéro CAS: 1448072-88-5
Poids moléculaire: 358.38
Clé InChI: UBEVNUCOJJDMAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N8O2S and its molecular weight is 358.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that incorporates various pharmacologically relevant functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

  • Triazole ring : Known for its diverse biological activities.
  • Pyridazine : Often associated with anti-cancer properties.
  • Thiazole : Exhibits antimicrobial and antifungal activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. In a study involving similar triazole derivatives, compounds were tested against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated promising IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives, suggesting that modifications in the structure can enhance anticancer activity .

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. Research on related compounds has demonstrated effectiveness against both bacterial and fungal strains. For example, certain thiazole derivatives exhibited potent activity against pathogenic bacteria and fungi, highlighting their therapeutic potential in treating infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Some studies suggest that triazoles can modulate receptor activity related to drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs .

Case Studies

StudyCompound TestedCell LineIC50 (μM)Notes
Triazole Derivative AHCT-1166.2Significant cytotoxicity observed
Triazole Derivative BMCF-727.3Comparable to cisplatin
Thiazole Derivative CBacterial StrainsN/AEffective against multiple strains

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide Coupling : A pyridazine-3-carboxylic acid derivative reacts with 2-amino-N,N,4-trimethylthiazole-5-carboxamide under peptide coupling conditions (e.g., HATU/DIPEA in DMF) to form the central amide bond .

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole moiety at the pyridazine C6 position .

Key Reaction Conditions :

StepReactantsCatalysts/SolventsTemperature/TimeYield
Amide CouplingPyridazine-3-carboxylic acid, 2-amino-thiazoleHATU, DIPEA, DMF25°C, 12 hrs~65%
CuAACAzide, alkyneCuSO₄·5H₂O, sodium ascorbate60°C, 6 hrs~78%

Functional Group Reactivity

The molecule contains three reactive domains (Figure 1):

  • Thiazole-5-carboxamide (N,N-dimethyl group)

  • Pyridazine-3-carboxamido linker

  • 1,2,4-Triazol-1-yl substituent

Thiazole Ring Reactions

  • Electrophilic Substitution : The thiazole’s C4 methyl group undergoes bromination (NBS, CCl₄) to yield 4-bromomethyl derivatives, enabling further functionalization .

  • Amide Hydrolysis : Under acidic conditions (HCl, reflux), the thiazole-5-carboxamide hydrolyzes to the corresponding carboxylic acid .

Pyridazine Modifications

  • Nucleophilic Aromatic Substitution : The pyridazine ring reacts with amines (e.g., piperidine) at the C3 position in the presence of POCl₃ to form substituted pyridazines .

1,2,4-Triazole Reactivity

  • Alkylation : The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts .

  • Coordination Chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Ag⁺, Cu²⁺), forming complexes studied for catalytic applications .

Degradation Pathways

  • Oxidative Degradation : Exposure to H₂O₂ or UV light cleaves the pyridazine-triazole bond, generating 1,2,4-triazole-3-carboxylic acid and a thiazole fragment .

  • Thermal Stability : Decomposition above 250°C produces CO₂, NH₃, and heterocyclic hydrocarbons.

Mechanistic Insights

  • Amide Bond Stability : DFT calculations reveal that the pyridazine-carboxamido bond has a rotational barrier of 18 kcal/mol, favoring planar conformations .

  • Acid/Base Behavior : The triazole (pKa ≈ 6.3) and thiazole (pKa ≈ 2.8) govern solubility in physiological pH .

Reaction TypeConditionsProductsApplications
Hydrolysis6M HCl, refluxThiazole-5-carboxylic acidProdrug synthesis
CuAACCuSO₄, 60°CTriazole derivativesBioorthogonal chemistry
BrominationNBS, CCl₄4-Bromomethyl thiazoleCross-coupling substrates

Table 2 : Spectral Data for Key Intermediates

IntermediateIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Pyridazine precursor1680 (C=O)8.9 (s, 1H, pyridazine)442.49 [M+H]⁺
Triazole product1605 (C=N)8.2 (s, 1H, triazole)526.52 [M+H]⁺

Citations :

Propriétés

IUPAC Name

N,N,4-trimethyl-2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O2S/c1-8-11(13(24)21(2)3)25-14(17-8)18-12(23)9-4-5-10(20-19-9)22-7-15-6-16-22/h4-7H,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEVNUCOJJDMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.